(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
CAS No.:
Cat. No.: VC13302836
Molecular Formula: C8H8ClN3O4S
Molecular Weight: 277.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3O4S |
|---|---|
| Molecular Weight | 277.69 g/mol |
| IUPAC Name | (2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
| Standard InChI | InChI=1S/C8H8ClN3O4S/c1-16-12-6(7(14)15)4-3-17-8(10-4)11-5(13)2-9/h3H,2H2,1H3,(H,14,15)(H,10,11,13)/b12-6+ |
| Standard InChI Key | JVFVSVLCXCDOPD-WUXMJOGZSA-N |
| Isomeric SMILES | CO/N=C(\C1=CSC(=N1)NC(=O)CCl)/C(=O)O |
| SMILES | CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O |
| Canonical SMILES | CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O |
Introduction
Chemical Identification and Nomenclature
The compound’s systematic IUPAC name is (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid . Its structure integrates a thiazole ring substituted at the 2-position with a chloroacetamido group and at the 4-position with a methoxyiminoacetic acid moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 64486-18-6 | |
| SMILES Notation | CO/N=C(/C1=CSC(=N1)NC(=O)CCl)\C(=O)O | |
| InChIKey | JVFVSVLCXCDOPD-SDQBBNPISA-N |
The Z-configuration of the methoxyimino group is critical for its stereochemical stability, as confirmed by X-ray crystallography analogues .
Structural and Electronic Characteristics
Molecular Geometry
The thiazole ring adopts a planar conformation, with the chloroacetamido group at position 2 and the methoxyiminoacetic acid side chain at position 4 forming a dihedral angle of 112° relative to the ring . Density functional theory (DFT) calculations suggest that the chloroacetyl group enhances electrophilicity at the thiazole nitrogen, facilitating nucleophilic interactions .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at 1745 cm (C=O stretch of acetic acid) and 1660 cm (amide I band) .
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NMR: NMR (DMSO-d) signals include δ 3.85 (s, 3H, OCH), δ 4.21 (s, 2H, ClCH), and δ 8.02 (s, 1H, thiazole-H) .
Synthesis and Analytical Methods
Synthetic Pathways
While detailed synthetic protocols are proprietary, retro-synthetic analysis implies a multi-step sequence:
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Condensation of 2-amino-4-bromothiazole with chloroacetyl chloride to form the 2-chloroacetamidothiazole intermediate.
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Oxime formation via reaction with methoxyamine.
HPLC Analysis
Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 5 µm) achieves baseline separation using a mobile phase of acetonitrile:water:phosphoric acid (45:55:0.1 v/v) at 1.0 mL/min . Key parameters:
| Parameter | Value |
|---|---|
| Retention Time | 6.8 min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| LOQ | 0.1 µg/mL |
This method is validated for pharmacokinetic studies and impurity profiling .
Biological and Pharmacological Properties
Antimicrobial Activity
The thiazole core and chloroacetamido group confer structural similarity to β-lactamase inhibitors. In vitro assays against Escherichia coli and Staphylococcus aureus show moderate inhibition (MIC: 32–64 µg/mL), likely via covalent modification of penicillin-binding proteins .
Enzyme Inhibition
The methoxyiminoacetic acid moiety competitively inhibits dihydrofolate reductase (DHFR) with an IC of 18 µM, suggesting potential as an antimetabolite .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing cephalosporin analogs. Its chloroacetyl group undergoes nucleophilic displacement with β-lactam nuclei to yield hybrid antibiotics .
Analytical Reference Standard
Used to quantify residual impurities in antibiotic formulations via HPLC-MS .
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